Ricinoleic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ricinoleic acid sodium salt can be synthesized by reacting ricinoleic acid with sodium hydroxide in ethanol. The reaction is typically carried out at a temperature of 64°C for about 4 hours . The molar concentration of ricinoleic acid in the reaction mixture is maintained at 1.0M .

Industrial Production Methods: Industrial production of this compound involves the saponification of castor oil, which is rich in ricinoleic acid. The process includes the hydrolysis of castor oil to release ricinoleic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Análisis De Reacciones Químicas

Types of Reactions: Ricinoleic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in ricinoleic acid can be oxidized to form ketones or aldehydes.

Reduction: The double bond in ricinoleic acid can be reduced to form saturated fatty acids.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Thiophosphoryl trichloride can react with the hydroxyl group under various conditions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Saturated fatty acids.

Substitution: Thiophosphorus-containing compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Laxative Agent : Sodium ricinoleate is well-known for its use as a stimulant laxative. The mechanism involves irritation of the intestinal lining, stimulating bowel movements. Studies indicate that its effect is dose-dependent, with specific thresholds required to elicit a response . The laxative properties are attributed to its detergent-like behavior, which disrupts cellular membranes in the intestines, facilitating fluid secretion .

- Analgesic and Anti-inflammatory Effects : Research has shown that ricinoleic acid can exert analgesic and anti-inflammatory effects through mechanisms involving G protein-coupled receptors . This suggests potential applications in pain management formulations.

Cosmetic and Personal Care Products

Sodium ricinoleate is widely used in the cosmetic industry due to its emulsifying properties. It serves as an ingredient in various products, including:

- Soaps : Its surfactant properties make it effective in soap formulations, enhancing cleaning efficiency by emulsifying oils and dirt .

- Skin Care Products : It is included in creams and lotions for its moisturizing effects and ability to improve product texture .

Industrial Applications

- Surfactants : Sodium ricinoleate acts as a surfactant in detergents and cleaning products. Its ability to lower surface tension allows for better penetration of dirt and grease during cleaning processes .

- Bactericide : The compound has been noted for its bactericidal properties, making it suitable for use in disinfectants and antimicrobial formulations .

Food Industry

Sodium ricinoleate is recognized for its safety in food applications. It is utilized as an emulsifier in various food products due to its ability to stabilize mixtures of oil and water . The FDA classifies castor oil (and by extension, its derivatives) as generally recognized as safe (GRAS) when used appropriately.

Case Study 1: Laxative Efficacy

A study conducted on the efficacy of sodium ricinoleate as a laxative demonstrated that it produced significant bowel movement stimulation in a controlled setting with a clear dose-response relationship. Participants receiving higher doses reported quicker relief from constipation compared to those on lower doses .

Case Study 2: Cosmetic Formulation

In a formulation study for a moisturizing cream containing sodium ricinoleate, researchers found that the inclusion of this compound improved emulsion stability and enhanced skin hydration compared to formulations without it. The study concluded that sodium ricinoleate could be an effective ingredient for improving the performance of skin care products .

Mecanismo De Acción

The mechanism of action of ricinoleic acid sodium salt involves its interaction with various molecular targets:

Cannabinoid Receptors: It activates cannabinoid receptor 1 and cannabinoid receptor 2, leading to various physiological effects.

Transient Receptor Potential Channels: It also interacts with transient receptor potential cation channel subfamily V member 1, which is involved in pain perception.

Comparación Con Compuestos Similares

Ricinoleic acid sodium salt can be compared with other similar compounds:

Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier

Propiedades

Número CAS |

5323-95-5 |

|---|---|

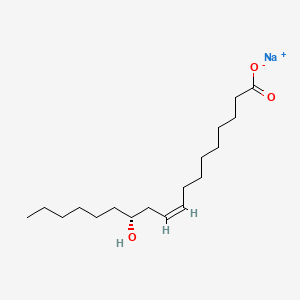

Fórmula molecular |

C18H34O3.Na C18H34NaO3 |

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

sodium;(Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9-;/t17-;/m1./s1 |

Clave InChI |

ZCEUYFQZJDGDEF-DPMBMXLASA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |

SMILES isomérico |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.[Na] |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] |

Color/Form |

White or slightly yellow powder |

Descripción física |

Ricinoleic acid, sodium salt is a white powder. (NTP, 1992) White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline] |

Solubilidad |

Soluble (NTP, 1992) Soluble in water or alcohol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.